molecular formula C19H19ClN4O2S B2670697 (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 2034497-81-7

(3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2670697
CAS No.: 2034497-81-7
M. Wt: 402.9
InChI Key: QONCULKAWZHHBR-UHFFFAOYSA-N
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Description

The compound (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule notable for its unique chemical structure and potential applications in various fields. It contains multiple functional groups, including a chloropyridinyl ether, a piperidine ring, and a thiophenyl-pyrazole moiety, making it a subject of interest for chemists and biochemists.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone typically involves multi-step organic reactions. It can be prepared via the following steps:

  • Formation of 3-chloropyridine-4-ol: : Starting with 3-chloropyridine, a hydroxylation reaction using an appropriate oxidizing agent to introduce a hydroxyl group.

  • Etherification: : The hydroxyl group on the 3-chloropyridine-4-ol is reacted with piperidin-1-ylmethanol under basic conditions to form the (3-chloropyridin-4-yl)oxy)piperidine intermediate.

  • Formation of 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine: : This involves the reaction of thiophene-2-carboxaldehyde with hydrazine, followed by methylation.

  • Coupling Reaction: : The final step involves coupling the (3-chloropyridin-4-yl)oxy)piperidine intermediate with 1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine using suitable coupling reagents like EDCI and HOBt in an appropriate solvent, resulting in the formation of the target compound.

Industrial Production Methods: Industrial production might scale up the synthesis by optimizing reaction conditions such as temperature, pressure, solvent, and catalyst concentrations. Continuous flow chemistry and automated synthesis techniques can also be employed to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: (3-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone can undergo various chemical reactions:

  • Oxidation: : It can be oxidized at the piperidine or pyrazole rings under specific conditions to form corresponding N-oxides or oxides.

  • Reduction: : The compound can be reduced at various positions depending on the reducing agents used.

  • Substitution: : Particularly on the chloropyridinyl and pyrazole rings, electrophilic or nucleophilic substitutions can occur.

Common Reagents and Conditions

  • Oxidation: : H₂O₂, m-CPBA under mild acidic conditions.

  • Reduction: : LiAlH₄ or NaBH₄ in dry ether.

  • Substitution: : Nucleophiles like amines, thiols in polar solvents at room temperature or slightly elevated temperatures.

Major Products

  • Oxidation: : Formation of N-oxides or sulfoxides.

  • Reduction: : Corresponding amines or hydroxyl derivatives.

  • Substitution: : Derivatives with varied functional groups replacing chlorine or hydrogen atoms.

Scientific Research Applications

Chemistry

  • Used as a ligand in coordination chemistry, forming complexes with metals for catalysis.

  • Serves as a building block in the synthesis of novel organic compounds.

Biology

  • Investigated as a potential inhibitor for certain enzymes and receptors due to its unique functional groups.

  • Used in the study of cell signaling pathways.

Medicine

  • Explored for its potential therapeutic effects in treating diseases like cancer, inflammation, and infectious diseases.

  • Acts as a lead compound in drug discovery programs.

Industry

  • Applied in the development of agrochemicals.

  • Used in material sciences for creating polymers with specific properties.

Mechanism of Action

The exact mechanism of action depends on its application but generally involves:

  • Molecular Targets and Pathways: : It may bind to active sites of enzymes, interfering with their function. This binding could involve hydrogen bonding, van der Waals interactions, and hydrophobic effects.

  • Pathways: : In biological systems, it could modulate signaling pathways by inhibiting or activating specific proteins or receptors.

Comparison with Similar Compounds

Unique Features

  • Combination of chloropyridinyl ether, piperidine, and thiophenyl-pyrazole makes it a versatile molecule with diverse applications.

Similar Compounds

  • (3-(Pyridin-4-yloxy)piperidin-1-yl)(3-phenyl-1H-pyrazol-5-yl)methanone

  • (3-(Chloropyridin-4-yl)oxy)piperidine

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2S/c1-23-16(10-15(22-23)18-5-3-9-27-18)19(25)24-8-2-4-13(12-24)26-17-6-7-21-11-14(17)20/h3,5-7,9-11,13H,2,4,8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONCULKAWZHHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCCC(C3)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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